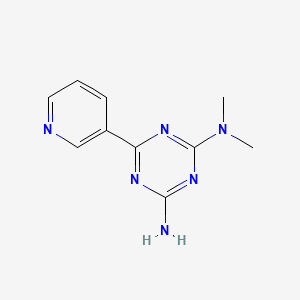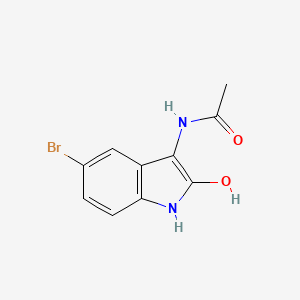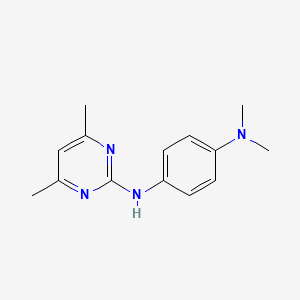
9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbazole derivatives, including "9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole," often involves controlled polymerization techniques and specific reactions tailored to introduce the nitrobenzoyl functional group. For instance, nitroxide-mediated living free-radical polymerization of vinylbenzyl-carbazole compounds is a common method to synthesize polymers with carbazole units, providing a controlled way to modify the molecular weight and distribution of these polymers (Lessard et al., 2012). Additionally, the Rh(III)-catalyzed direct C-H cyclization of N-nitrosoanilines with dicarbonyl compounds has been developed to access tetrahydrocarbazol-4-ones efficiently, demonstrating the versatility of carbazole synthesis methodologies (Jiao et al., 2023).
Molecular Structure Analysis
Carbazole derivatives, including those substituted with nitro groups, exhibit specific crystal and molecular structures characterized by π-π interactions and potential for hydrogen bonding. The structure of nitro-substituted carbazoles, such as 9-[(E)-nitrophenylvinyl]-9H-carbazole, is influenced by van der Waals forces and π-π interactions, which dictate their packing in the crystal lattice (Kubicki et al., 2007).
Chemical Reactions and Properties
The introduction of nitro groups to the carbazole ring significantly alters its chemical reactivity and properties. Nitration reactions in the carbazole series have been extensively studied, showcasing the formation of nitrocarbazoles through direct nitration or rearrangement processes. These reactions not only modify the electronic structure of the carbazole ring but also influence its chemical behavior and potential applications in various domains (Kyzioł & Daszkiewicz, 1985).
Physical Properties Analysis
Carbazole derivatives, particularly those modified with nitrobenzoyl groups, exhibit unique physical properties, such as fluorescence and thermoresponsive behavior. The synthesis of copolymers containing vinylbenzyl-carbazole units has been shown to result in materials with tunable lower critical solution temperatures and fluorescent properties, highlighting the influence of the carbazole structure on the physical characteristics of these polymers (Lessard et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-(1,2,3,4-tetrahydrocarbazol-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(13-9-11-14(12-10-13)21(23)24)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1,3,5,7,9-12H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBPAWHYSYVLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylic acid](/img/structure/B5634225.png)
![{3-allyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5634229.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2,5-dimethyl-3-furamide](/img/structure/B5634243.png)

![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]acetamide](/img/structure/B5634253.png)

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine](/img/structure/B5634272.png)
![2-{1-(2,3-dihydro-1H-inden-2-yl)-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5634291.png)
![(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B5634299.png)
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5634300.png)
![1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B5634308.png)
![1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634312.png)
